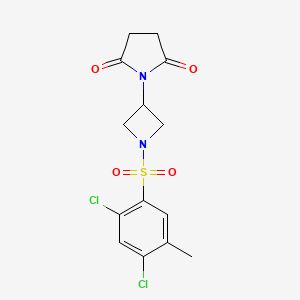
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The presence of the sulfonyl group attached to the azetidin ring and the dichloromethylphenyl group could significantly influence the molecule’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially undergo substitution reactions, and the dichloromethylphenyl group might undergo electrophilic aromatic substitution. The pyrrolidine ring could also participate in reactions typical for cyclic amines .科学的研究の応用
Synthetic Methodologies and Chemical Properties
The synthesis of azetidinone analogues, including derivatives similar to 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, has been explored for their potential in developing new antimicrobial, antitubercular, and antioxidant compounds. For instance, azetidinone analogues have shown significant antimicrobial activity against various bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as a foundation for antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014). These findings underline the importance of azetidinone scaffolds in drug discovery and development.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their pharmacological activities. Research has focused on developing compounds for their potential antidepressant and nootropic (cognitive-enhancing) effects. Specific derivatives have exhibited high antidepressant activity in preclinical models, highlighting the therapeutic potential of these compounds in treating depression and cognitive disorders (Thomas et al., 2016). This area of research is particularly promising for the development of new treatments for neurological conditions.
Antimicrobial and Antifungal Activities
Another significant area of application is the synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which have been tested for their antibacterial and antifungal activities. These compounds represent a valuable addition to the arsenal against microbial resistance, showcasing the role of azetidinone derivatives in addressing global health challenges (Shah et al., 2014).
Advanced Materials and Chemical Synthesis
Beyond biomedical applications, derivatives of this compound have utility in the synthesis of advanced materials and in facilitating chemical transformations. For example, the use of heterocyclic chemistry for synthesizing functionalized imines demonstrates the versatility of azetidinone and related compounds in producing a wide range of chemically and physiologically active compounds, including agrochemicals and pharmaceuticals (Giubellina et al., 2003).
将来の方向性
特性
IUPAC Name |
1-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-8-4-12(11(16)5-10(8)15)23(21,22)17-6-9(7-17)18-13(19)2-3-14(18)20/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRODPQPCXZWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
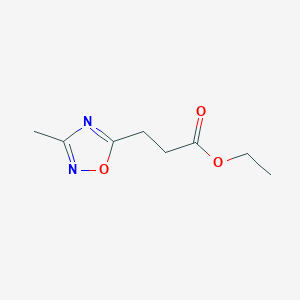
![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)

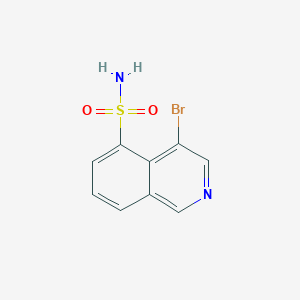
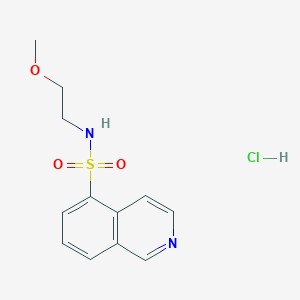
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)
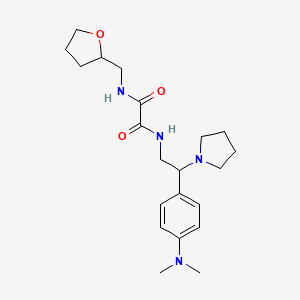
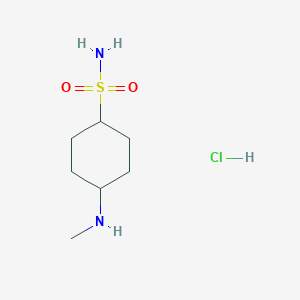
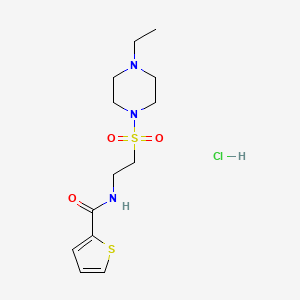
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
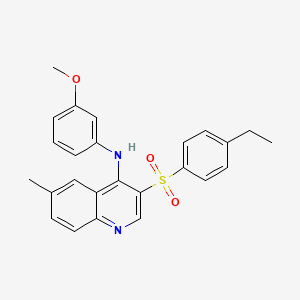
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2849264.png)
